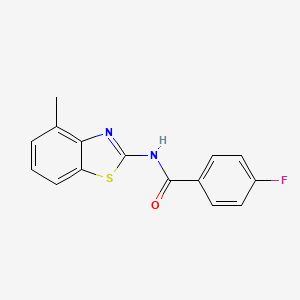

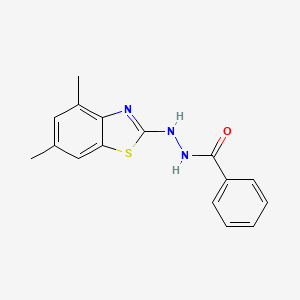

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11FN2OS . It has an average mass of 286.324 Da and a monoisotopic mass of 286.057617 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is complex, with a fluorine atom attached to the benzothiazole ring and a methyl group attached to the nitrogen atom of the benzothiazole ring .科学的研究の応用

Antitumor Activity

Fluorinated benzothiazoles, including derivatives related to 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, have been investigated for their potent cytotoxic properties in vitro against various cancer cell lines. These compounds exhibit selective antitumor activity, with some showing significant potency in inhibiting the growth of specific cancer types, such as breast cancer. The antitumor specificity of these compounds is partly due to the induction of cytochrome P450 CYP1A1, crucial for their antitumor effects (Hutchinson et al., 2001).

Fluorescent Sensors

Benzothiazole derivatives have been designed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Their ability to undergo significant spectral changes upon coordination with these ions demonstrates their potential as selective and sensitive probes for metal ion detection (Suman et al., 2019).

Antimicrobial Screening

Compounds featuring the benzothiazole moiety have been synthesized and evaluated for antimicrobial activity. The structural presence of fluorobenzenes and benzothiazoles has been linked to potent biodynamic agents capable of acting against a range of microbial pathogens, highlighting the versatility of these compounds in developing new antimicrobial agents (Jagtap et al., 2010).

Synthesis and Characterization

Research on the synthesis and characterization of novel fluorobenzamides containing thiazole and thiazolidine groups has demonstrated the antimicrobial potential of these analogs. The incorporation of fluorine atoms enhances their activity against various bacterial and fungal strains, indicating a promising approach for developing new antimicrobial compounds (Desai et al., 2013).

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They are known to inhibit the growth of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the growth ofMycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives are known to affect the growth ofMycobacterium tuberculosis , suggesting they may interfere with the biochemical pathways essential for the bacteria’s survival and proliferation.

Result of Action

Benzothiazole derivatives are known to inhibit the growth ofMycobacterium tuberculosis , indicating that they may cause cellular damage or death in these bacteria.

特性

IUPAC Name |

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-9-3-2-4-12-13(9)17-15(20-12)18-14(19)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSPBJVONYEBHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)

![3-propyl-1-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2968295.png)

![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)

![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)